Cas no 1263043-99-7 (LIMONENYLTRISILOXANE, 4-5 cSt)

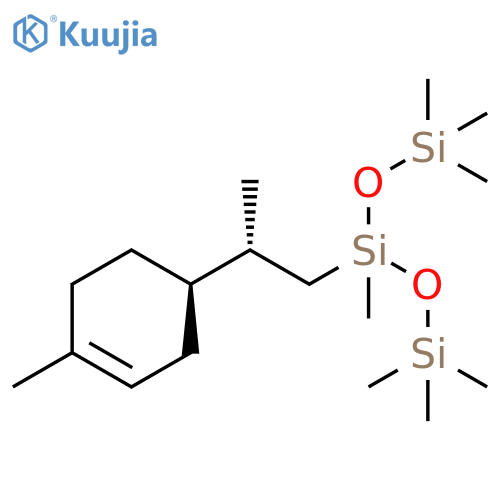

LIMONENYLTRISILOXANE, 4-5 cSt structure

商品名:LIMONENYLTRISILOXANE, 4-5 cSt

CAS番号:1263043-99-7

MF:C17H38O2Si3

メガワット:358.738928318024

CID:3012466

LIMONENYLTRISILOXANE, 4-5 cSt 化学的及び物理的性質

名前と識別子

-

- LIMONENYLTRISILOXANE, 4-5 cSt

- 4-R-8-HYDRO-9-[BIS(TRIMETHYLSILOXY)METHYLSILYL]LIMONENE

- Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2S)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-

-

- インチ: 1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17+/m1/s1

- InChIKey: XGJPSXUVRYNZKN-SJORKVTESA-N

- ほほえんだ: [Si](C)(C)(C)O[Si](C)(C[C@H]([C@@H]1CCC(C)=CC1)C)O[Si](C)(C)C

LIMONENYLTRISILOXANE, 4-5 cSt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE43100-1kg |

4-R-8-HYDRO-9-[BIS(TRIMETHYLSILOXY)METHYLSILYL]LIMONENE |

1263043-99-7 | 1kg |

$1891.00 | 2024-04-20 |

LIMONENYLTRISILOXANE, 4-5 cSt 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1263043-99-7 (LIMONENYLTRISILOXANE, 4-5 cSt) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量